6-Bromo-4-fluoro-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . For instance, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives of 6-bromo-indole carboxylic acids, including 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, showcases their versatility as scaffolds for developing compounds with potential anti-inflammatory, antimicrobial, anti-inflammatory, and antiproliferative properties. For instance, Sharma et al. (2020) developed a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting the strategic importance of such compounds in the synthesis of naturally occurring compounds like Herdmanine D, which possesses anti-inflammatory properties (Sharma et al., 2020). This research underscores the potential utility of bromoindoles in medicinal chemistry, especially in the development of novel therapeutic agents.
Antimicrobial and Antiproliferative Activities
Research by Narayana et al. (2009) on the synthesis and studies of antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides reveals the broad spectrum of biological activities associated with bromoindole derivatives. These compounds have shown moderate to good antiproliferative activity, making them of interest in the development of new treatments for cancer (Narayana et al., 2009).
Fluoroindolecarboxylic Acids in Synthesis
The work of Schlosser et al. (2006) on the rational access to twelve fluoroindolecarboxylic acids, including methods for preparing derivatives directly from fluoroindoles or from chlorinated derivatives through halogen/metal permutation, highlights the importance of fluoroindole carboxylic acids in synthetic organic chemistry. These compounds serve as valuable intermediates for further chemical transformations, pointing to the utility of this compound in the synthesis of complex organic molecules (Schlosser et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-bromo-4-fluoro-1h-indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to modulate the activity of key signaling molecules, leading to altered cellular responses . For example, these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, they can modulate the expression of genes involved in inflammation and immune responses, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The temporal effects of the compound can also be influenced by its interaction with cellular enzymes and other biomolecules, which can modify its activity over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives, including this compound, exhibit dose-dependent effects on various physiological and biochemical parameters . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and toxicities observed in animal models are important considerations for the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes, leading to the formation of various metabolites . For instance, indole derivatives, including this compound, can undergo hydroxylation, oxidation, and conjugation reactions . These metabolic transformations can affect the compound’s activity, stability, and excretion. The interaction of this compound with specific enzymes and cofactors is crucial for its metabolic fate and overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important determinants of its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives, including this compound, can be directed to the nucleus, where they can interact with transcription factors and other nuclear proteins . The subcellular localization of the compound can influence its ability to modulate gene expression, enzyme activity, and other cellular processes .
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZBDLIYMOXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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